7-Hydrazinylquinazoline hydrochloride

Description

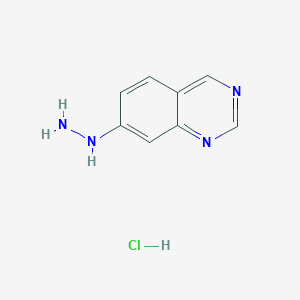

7-Hydrazinylquinazoline hydrochloride is a synthetic quinazoline derivative characterized by a hydrazinyl (-NH-NH₂) substituent at the 7-position of the quinazoline core. Quinazolines are nitrogen-containing heterocyclic compounds with broad pharmacological relevance, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name |

quinazolin-7-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-12-7-2-1-6-4-10-5-11-8(6)3-7;/h1-5,12H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJUCFCNEAYJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Hydrazinylquinazoline hydrochloride typically involves the reaction of suitable hydrazides with aldehydes or ketones. One common synthetic route includes the condensation of hydrazides (such as nicotinic or isonicotinic hydrazide) with aldehydes (like 2,3- or 2,4-dihydroxybenzaldehyde) in methanol or ethanol . This reaction can be carried out under various conditions, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is often preferred for quinazolines, while solid-state melt reactions are more efficient for hydrazone derivatives .

Chemical Reactions Analysis

7-Hydrazinylquinazoline hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

7-Hydrazinylquinazoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Hydrazinylquinazoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The compound’s hydrazine moiety plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Hydralazine Hydrochloride

- Core Structure : Phthalazine (a benzodiazine isomer) with a hydrazinyl group at the 1-position .

- Molecular Formula : C₈H₈ClN₃·HCl (MW: 196.03 g/mol) .

- Key Properties : Vasodilator; used in hypertension treatment. Stability studies reveal sensitivity to oxidation and light .

- Synthesis: Typically involves condensation of phthalazinone with hydrazine derivatives .

4-Methoxyphenylhydrazine Hydrochloride

4-Chloro-6-acetoxy-7-methoxyquinazoline Hydrochloride

- Core Structure : Quinazoline with substituents at 4 (Cl), 6 (acetoxy), and 7 (methoxy) positions .

- Molecular Formula : C₁₁H₁₀Cl₂N₂O₃ (MW: 289.11 g/mol).

Physicochemical Properties

*Inferred from quinazoline analogs.

Analytical Methods

- Chromatography : Hydralazine HCl is quantified using HPLC with UV detection (λ = 230 nm) , while quinazoline derivatives often require reverse-phase methods with MS detection for sensitivity .

- Spectroscopy : IR and NMR data for hydrazine derivatives emphasize N-H stretching (3200–3400 cm⁻¹) and aromatic proton signals (δ 6.5–8.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.